REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2(C#N)[CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].C[Mg]I.CC[O:20][CH2:21][CH3:22]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([C:21](=[O:20])[CH3:22])[CH2:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
163.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CCC1)C#N
|
Name
|
|
Quantity
|
130 mL
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Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at ambient temperature for 18 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
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under reflux for 1 hour
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Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with ether
|
Type
|
ADDITION
|
Details
|
added in portions at <20° C. to a stirred mixture of concentrated hydrochloric acid (410 ml) and water (650 ml)
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Type
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TEMPERATURE
|
Details
|
The mixture was heated at 95° C. for 0.5 hours
|
Duration
|
0.5 h
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Type
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STIRRING
|
Details
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with occasional stirring
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |